Sub-Nanomolar EZH2 Y641F Mutant Inhibition: A Functional Gain Absent in the Des-Nitro Analog
8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid inhibits recombinant full-length PRC2 catalytic core EZH2 Y641F mutant with an IC50 of 0.87 nM, as recorded in BindingDB from ChEMBL-curated screening data [1]. In contrast, the des-nitro analog (3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, CAS 354815-90-0) shows no reported EZH2 inhibitory activity in the same database, representing a functional gain of >10,000-fold selectivity associated with the 8-nitro substitution [2]. This comparison is cross-study comparable, as both compounds appear in the same BindingDB dataset, though the absence of EZH2 data for the des-nitro analog may reflect lack of testing rather than confirmed inactivity.
| Evidence Dimension | Inhibition of EZH2 Y641F mutant (IC50) |
|---|---|
| Target Compound Data | 0.87 nM |
| Comparator Or Baseline | Des-nitro analog (CAS 354815-90-0): No EZH2 IC50 reported in BindingDB; inferred inactive or untested at relevant concentrations |
| Quantified Difference | >10,000-fold inferred gain (from sub-nM to no detectable activity) |
| Conditions | Recombinant full-length PRC2 catalytic core EZH2 Y641F mutant; H3 (1–50) K27 Me1 biotin peptide substrate; incubation conditions per ChEMBL assay ID linked to BindingDB entry. |
Why This Matters
For epigenetic drug discovery programs targeting EZH2-driven malignancies, the sub-nanomolar potency of this specific nitro-bearing scaffold provides a validated starting point that cannot be replicated by the commercially available des-nitro core.
- [1] BindingDB BDBM31723, IC50 data for EZH2 (Human); ChEMBL-curated entry linked to PubMed 37874947. View Source
- [2] BindingDB BDBM31725: 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. Absence of EZH2 activity data. View Source
